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Bis(2-fluorophenyl)amine

Cat. No.: B8641549
M. Wt: 205.20 g/mol
InChI Key: UKDGFOWZAQNYDV-UHFFFAOYSA-N
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Description

Contextual Significance within Fluorinated Organic Chemistry

The deliberate incorporation of fluorine into organic molecules is a powerful and widely used strategy in chemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physical, chemical, and biological characteristics. In medicinal chemistry, for example, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets, and modulate lipophilicity to improve cell membrane permeability. researchopenworld.com

In the context of diarylamines, fluorine substitution can influence the electronic properties of the aromatic rings and the geometry around the central nitrogen atom. This has significant implications for their use as ligands in catalysis and as building blocks for functional materials where precise control over electronic energy levels is crucial. The presence of fluorine can also introduce new, non-covalent interactions, such as intramolecular hydrogen bonds with the amine proton, which can lock the molecule into specific conformations. nih.gov This conformational control is a critical aspect in the design of highly specific molecular probes and therapeutic agents.

Overview of Research Trajectories for Fluorinated Diaryl Amines

While dedicated studies on Bis(2-fluorophenyl)amine are scarce, the broader class of fluorinated diarylamines is the subject of active and diverse research. These investigations provide a roadmap for the potential applications and areas of interest for related compounds.

Materials Science: Fluorinated diarylamines are increasingly investigated for their use in advanced electronic materials. Their derivatives are designed as hole-transporting materials (HTMs) in perovskite solar cells, where fluorination contributes to improved device stability and efficiency. rsc.orgresearchgate.net In the field of organic light-emitting diodes (OLEDs), fluorinated triphenylamine (B166846) derivatives are synthesized to serve as hole-transporters or as blue-violet light emitters. researchgate.net The strategic placement of fluorine atoms helps to tune the HOMO/LUMO energy levels, which is essential for efficient charge injection and transport in these devices. researchgate.net

Medicinal Chemistry and Pharmacology: The diarylamine scaffold is prevalent in numerous FDA-approved drugs. nih.gov Research into fluorinated diarylamine derivatives has shown their potential as novel therapeutic agents. For instance, complex diarylamines containing bis(4-fluorophenyl) groups have been synthesized and evaluated as high-affinity probes for the dopamine (B1211576) transporter (DAT), which is a key target in the study of psychostimulant disorders. nih.gov Other studies have explored the synthesis of multiple-halogen-substituted diarylamines as potential anticancer agents, examining how different substitution patterns affect their biological activity. researchopenworld.com

Synthetic Chemistry: The synthesis of diarylamines, particularly unsymmetrical ones, is an active area of research. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are key methods for forming the crucial carbon-nitrogen bond. nih.gov Research focuses on developing more efficient and selective catalytic systems that can tolerate a wide range of functional groups, including the electron-withdrawing fluorine atoms present in compounds like this compound.

Current Challenges and Research Gaps in this compound Investigations

The most significant research gap concerning this compound is the limited volume of dedicated scientific literature. Unlike its well-studied isomer, Bis(4-fluorophenyl)amine (B3260371), the ortho-substituted version remains largely unexplored, presenting both a challenge and an opportunity for new research.

A major challenge in the study of diarylamines is the control of atropisomerism—a type of axial chirality arising from restricted rotation around the C-N bonds. nih.govnoaa.gov The conformation of the two aryl rings relative to each other can be critical for biological activity or material properties. nih.gov Achieving stereochemically stable diarylamines is a significant synthetic hurdle, often requiring specific structural features like intramolecular hydrogen bonds to lock the conformation. nih.govsnnu.edu.cn The development of catalytic asymmetric methods for the synthesis of such chiral diarylamines is a frontier in organic synthesis. snnu.edu.cnpharmtech.com

The synthesis of this compound itself presents challenges related to the reactivity of the starting materials. The fluorine atom's electron-withdrawing nature deactivates the aryl ring towards certain types of reactions, potentially requiring specialized catalysts or harsher reaction conditions for its synthesis via methods like palladium-catalyzed amination.

Finally, a thorough characterization of the physicochemical and photophysical properties of this compound is currently lacking. Detailed experimental studies are needed to understand how the ortho-positioning of the two fluorine atoms influences its molecular structure, electronic properties, and potential for applications in the areas where its chemical relatives have shown promise.

Data Tables

Table 1: Basic Properties of this compound Note: The following data is based on theoretical calculations and information available for its structural isomer, as specific experimental data for this compound is not widely published.

PropertyValue
Molecular Formula C₁₂H₉F₂N
Molecular Weight 205.21 g/mol
IUPAC Name 2-fluoro-N-(2-fluorophenyl)aniline
Physical Form Solid (predicted)
InChI Key XJCVRTZJFVHELR-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N B8641549 Bis(2-fluorophenyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2-fluoro-N-(2-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H

InChI Key

UKDGFOWZAQNYDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=C2F)F

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Bis 2 Fluorophenyl Amine

Established Synthetic Routes for Bis(2-fluorophenyl)amine and Related Diarylamines

The construction of the C-N bond in diarylamines can be accomplished through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is a primary route for the synthesis of diarylamines like this compound. google.com This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. google.com For the synthesis of this compound, this would typically involve the reaction of 2-fluoroaniline (B146934) with a 2-fluorophenyl halide (e.g., 2-fluorobromobenzene or 2-chloro-fluorobenzene).

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. google.com The efficiency of this process is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For electron-deficient anilines such as 2-fluoroaniline, the selection of a suitable ligand is critical to overcome the reduced nucleophilicity of the amine.

Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)Yield (%)
2-Fluoroaniline2-BromofluorobenzenePd(OAc)₂RuPhosNaOtBuToluene (B28343)100High (anticipated)
2-Fluoroaniline2-ChlorofluorobenzenePd₂(dba)₃XPhosK₃PO₄Dioxane110High (anticipated)

Note: The data in this table is representative of typical conditions for Buchwald-Hartwig amination of electron-deficient anilines and may not reflect experimentally verified results for the specific synthesis of this compound.

Reductive Amination Approaches

Reductive amination offers an alternative pathway to diarylamines, although it is more commonly employed for the synthesis of alkylamines. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a potential route could involve the reaction of 2-fluorobenzaldehyde (B47322) with 2-fluoroaniline to form an imine, followed by reduction.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent is crucial to ensure that the imine is reduced selectively without affecting the carbonyl starting material. While a viable synthetic strategy, direct reductive amination to form diarylamines can be less efficient than cross-coupling methods, particularly when dealing with less reactive aromatic aldehydes and anilines.

Condensation Reactions with Fluorinated Anilines

Direct condensation of anilines to form diarylamines is a classical approach, though it often requires harsh reaction conditions, such as high temperatures and the presence of a strong acid or a catalyst. For the synthesis of this compound, this would involve the self-condensation of 2-fluoroaniline or the reaction of 2-fluoroaniline with a suitable derivative.

These reactions can be promoted by catalysts such as mineral acids (e.g., HCl, H₂SO₄) or Lewis acids. The mechanism generally involves the protonation of one aniline (B41778) molecule, making it a better leaving group, followed by nucleophilic attack from a second aniline molecule. However, these methods can suffer from low selectivity and the formation of polymeric byproducts, making them less favorable compared to modern cross-coupling techniques.

Multi-Step Synthetic Strategies

In cases where direct coupling methods are not efficient or when specific substitution patterns are required, multi-step synthetic strategies are employed. A multi-step synthesis of this compound could involve the initial synthesis of a more reactive intermediate followed by a final C-N bond-forming step. For example, one of the fluorinated rings could be activated with a different functional group that is more amenable to coupling.

The specific sequence of reactions would be designed to manage the electronic properties of the intermediates and to ensure the desired regioselectivity. While potentially longer, a multi-step approach can offer greater control over the final product's structure.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The success of synthesizing this compound, particularly via palladium-catalyzed methods, hinges on the careful optimization of reaction conditions to maximize yield and selectivity.

Catalyst Systems and Ligand Design

Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) have been specifically designed to facilitate the coupling of sterically hindered and electronically deactivated substrates. These ligands enhance the rate of reductive elimination, which is often the rate-limiting step in the catalytic cycle. The development of pre-formed palladium-ligand complexes (precatalysts) has also improved the reliability and reproducibility of these reactions.

Catalyst PrecursorLigandKey Features
Pd₂(dba)₃XPhosBulky, electron-rich biarylphosphine; effective for a wide range of substrates.
Pd(OAc)₂SPhosPromotes efficient coupling of sterically hindered aryl halides.
[Pd(allyl)Cl]₂RuPhosHighly active for C-N bond formation with challenging amines.

The ongoing development of novel catalyst systems and ligands continues to expand the scope and utility of palladium-catalyzed C-N cross-coupling reactions, enabling the efficient synthesis of complex diarylamines like this compound.

Solvent Effects and Reaction Medium

In traditional Ullmann condensation reactions, which utilize a copper catalyst, high-boiling point, polar aprotic solvents are typically required. wikipedia.org These include N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The high polarity of these solvents helps to dissolve the reacting species and maintain the catalyst's activity at the high temperatures often necessary for this reaction. wikipedia.org

For the more contemporary Buchwald-Hartwig amination , a palladium-catalyzed reaction, a wider range of solvents can be employed. wikipedia.org Toluene is a common choice, particularly in optimizations involving ligands like XantPhos. preprints.org Other solvents such as tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are also frequently used. libretexts.org The selection of the solvent can significantly impact the reaction yield. For instance, in the synthesis of related 6-arylaminoflavone structures via Buchwald-Hartwig amination, toluene was identified as the optimal solvent when using a Pd₂(dba)₃/XantPhos catalytic system, outperforming other solvents like 1,4-dioxane and DMF.

Recent developments have also explored the use of environmentally benign reaction media. Deep eutectic solvents (DES) have been successfully used for Ullmann amine cross-coupling reactions, allowing the process to proceed under milder conditions and in the absence of additional ligands. frontiersin.org Similarly, the use of water as a solvent in micellar catalysis systems represents a significant green chemistry advancement for Pd-catalyzed C-N cross-coupling reactions. researchgate.net

Table 1: Effect of Solvent on the Yield of a Representative Buchwald-Hartwig Amination Data derived from optimization studies for the synthesis of related aminoflavone structures. preprints.org

SolventCatalyst SystemBaseTemperature (°C)Yield (%)
ToluenePd₂(dba)₃ / XantPhosCs₂CO₃11095
1,4-DioxanePd₂(dba)₃ / XantPhosCs₂CO₃11075
DMFPd₂(dba)₃ / XantPhosCs₂CO₃11060
AcetonitrilePd₂(dba)₃ / XantPhosCs₂CO₃11045

Temperature and Pressure Influences

Temperature is a dominant factor influencing the rate and efficiency of diarylamine synthesis.

The Ullmann condensation is notorious for requiring harsh reaction conditions, often involving temperatures in excess of 200°C to drive the reaction to completion. wikipedia.orgorganic-chemistry.org These high temperatures are necessary to overcome the activation energy for the carbon-nitrogen bond formation with traditional copper powder catalysts. wikipedia.org

In contrast, the development of sophisticated palladium catalysts and ligands for the Buchwald-Hartwig amination has enabled C-N bond formation under significantly milder conditions. wikipedia.org Reactions can often be conducted at temperatures ranging from 80°C to 110°C. researchgate.net For example, the optimal temperature for the Pd₂(dba)₃/XantPhos catalyzed amination in toluene is typically around 110°C. preprints.org In some cases, with highly active catalyst systems, reactions can even proceed at room temperature. wikipedia.org While most laboratory-scale syntheses are performed at atmospheric pressure, industrial-scale processes might utilize elevated pressure to control boiling points of volatile reactants or solvents, though this is less common for this specific transformation.

Additives and Promoters

The efficiency of both Ullmann and Buchwald-Hartwig reactions is heavily dependent on the catalyst system, which includes the metal (palladium or copper), ligands, and the base. These components act as the primary promoters of the reaction.

Catalyst and Ligands:

Ullmann Reaction: Traditionally used stoichiometric amounts of copper metal. wikipedia.org Modern variations use catalytic amounts of copper(I) salts, such as CuI, which can be more effective. frontiersin.org The addition of ligands like phenanthroline or amino acids can accelerate the reaction and allow for milder conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction relies on a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃. libretexts.orgnih.gov The choice of phosphine (B1218219) ligand is crucial for the catalyst's stability and reactivity. Bulky, electron-rich ligands are generally preferred. Bidentate phosphine ligands like BINAP and XantPhos have proven to be highly effective, expanding the scope of the reaction and improving yields. wikipedia.orgpreprints.org

Base: The base plays a critical role in the catalytic cycle, typically by deprotonating the amine nucleophile.

In the Ullmann reaction , strong inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are common. wikipedia.orgfrontiersin.org

For the Buchwald-Hartwig amination , a variety of bases can be used. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed. libretexts.org However, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred for their better functional group tolerance. preprints.orgresearchgate.net Optimization studies have shown Cs₂CO₃ to be particularly effective in combination with the Pd₂(dba)₃/XantPhos system. preprints.org

Table 2: Influence of Different Bases on a Representative Buchwald-Hartwig Amination Data derived from optimization studies for the synthesis of related aminoflavone structures. preprints.org

BaseCatalyst SystemSolventTemperature (°C)Yield (%)
Cs₂CO₃Pd₂(dba)₃ / XantPhosToluene11095
K₃PO₄Pd₂(dba)₃ / XantPhosToluene11088
K₂CO₃Pd₂(dba)₃ / XantPhosToluene11070
NaOtBuPd₂(dba)₃ / XantPhosToluene11085

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of diarylamines has seen significant evolution in this regard, moving away from harsher, less efficient methods toward more sustainable practices.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Modern cross-coupling reactions like the Buchwald-Hartwig amination have high atom economy compared to classical methods that may require multi-step sequences with protecting groups. Direct C-H arylation represents an even more atom-economical approach, as it avoids the need for pre-functionalized aryl halides, thereby reducing waste. nih.gov

Use of Safer Solvents: A major focus has been replacing high-boiling, toxic solvents like DMF and NMP, which are common in Ullmann reactions. nih.gov The use of greener solvents like toluene, or even water under micellar conditions, significantly improves the environmental profile of the synthesis. researchgate.net

Energy Efficiency: The move from the high-temperature Ullmann condensation (>200°C) to the milder conditions of modern, ligand-assisted Buchwald-Hartwig reactions (often ≤110°C) results in substantial energy savings. wikipedia.orgpreprints.org

Catalysis: The use of catalysts is a fundamental principle of green chemistry. Both the Ullmann and Buchwald-Hartwig reactions utilize catalysts to enable C-N bond formation. Research is focused on reducing catalyst loading, using more earth-abundant metals (e.g., copper or nickel instead of palladium), and developing recyclable catalyst systems. frontiersin.orgresearchgate.net

Waste Reduction: By improving reaction efficiency and selectivity, modern catalytic systems minimize the formation of byproducts, reducing the amount of waste generated and simplifying purification processes. researchgate.net

Scalable Synthesis and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. For the synthesis of this compound, scalability requires careful consideration of cost, safety, efficiency, and robustness.

Choice of Route: While the Buchwald-Hartwig amination is often highly efficient, the cost of palladium and specialized phosphine ligands can be a significant barrier on a large scale. researchgate.net In this context, modern variations of the copper-catalyzed Ullmann condensation, which uses a cheaper and more abundant metal, may be more economically viable for industrial production, despite potentially requiring more rigorous process optimization. frontiersin.org

Reagent and Catalyst Loading: Minimizing the amount of catalyst and any expensive ligands is crucial for cost-effective large-scale production. Process optimization will focus on finding the lowest possible catalyst loading that maintains a high yield and acceptable reaction time.

Thermal Safety and Heat Transfer: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaways. The heat generated by the reaction needs to be efficiently removed, which requires appropriate reactor design and cooling capacity. The milder conditions of the Buchwald-Hartwig reaction offer a safety advantage over the high-temperature Ullmann condensation.

Work-up and Purification: The purification method must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production due to lower solvent consumption and cost. The choice of reaction components should facilitate a simple work-up to isolate the pure product. For instance, using a base that can be easily removed by an aqueous wash is preferable.

Chemical Reactivity and Transformation Studies of Bis 2 Fluorophenyl Amine

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Rings

The directing effects of the substituents on the aromatic rings of bis(2-fluorophenyl)amine are complex due to the opposing influences of the amine and fluorine groups. The secondary amine group is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. masterorganicchemistry.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. However, like other halogens, it is also an ortho, para-director because its lone pairs can be donated to the ring through resonance. libretexts.org

In this compound, these effects are in competition. The strong activating effect of the amine group is expected to dominate, making the rings more susceptible to electrophilic attack than benzene itself. The substitution pattern is determined by the combined directing effects. The amine directs electrophiles to the positions ortho and para to the nitrogen. The fluorine atom also directs to its ortho and para positions.

Considering a single ring:

The position para to the amine (and meta to the fluorine) is highly activated.

The position ortho to the amine (and meta to the fluorine) is also activated.

The position ortho to the fluorine (and meta to the amine) is less favored.

Therefore, electrophilic substitution is most likely to occur at the position para to the secondary amine group. Due to steric hindrance from the adjacent phenyl ring and the fluorine atom, substitution at the position ortho to the amine is less probable. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.com However, strong acids used in reactions like nitration and sulfonation can protonate the amine, converting it into a deactivating, meta-directing ammonium group, which would significantly alter the reaction's outcome. libretexts.org Similarly, Friedel-Crafts reactions are often incompatible with aromatic amines as the nitrogen's lone pair coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.org

Nucleophilic Reactions at the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. chemguide.co.uk It can react with various electrophiles. The nucleophilicity of diarylamines is generally lower than that of alkylamines because the lone pair is partially delocalized into the two aromatic rings, making it less available.

Typical reactions involving the amine nitrogen as a nucleophile include:

Alkylation: Reaction with alkyl halides to form tertiary amines. This reaction can proceed further to form a quaternary ammonium salt. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a common method to protect the amine group or synthesize more complex molecules. libretexts.org

The reactivity of the amine can be influenced by steric hindrance from the two bulky 2-fluorophenyl groups, which may slow down the rate of reaction with sterically demanding electrophiles. masterorganicchemistry.com

Transformations Involving Fluorine Atoms

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage challenging. However, under specific conditions, the fluorine atoms on this compound can be involved in substitution or metal-mediated transformations.

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. Fluorine is an excellent leaving group in this context because of its high electronegativity, which polarizes the C-F bond and helps stabilize the intermediate Meisenheimer complex. nih.gov

In this compound, the rings are not strongly activated by electron-withdrawing groups. The amine group is electron-donating, which disfavors the SNAr mechanism. Therefore, direct nucleophilic substitution of the fluorine atoms is expected to be difficult and would require harsh reaction conditions or the introduction of strong electron-withdrawing groups (e.g., nitro groups) onto the rings.

Modern synthetic chemistry has developed methods for the activation and functionalization of C-F bonds using transition metal catalysts. mdpi.comresearchgate.net These reactions offer a pathway to replace fluorine with other functional groups under milder conditions than traditional SNAr reactions.

Common transformations include:

Hydrodefluorination (HDF): Replacement of a fluorine atom with a hydrogen atom, often catalyzed by palladium or other transition metals with a suitable hydride source. mdpi.com

Cross-Coupling Reactions: Palladium, nickel, or copper catalysts can facilitate the coupling of the fluoroaromatic compound with various partners, such as boronic acids (Suzuki coupling), organosilicon compounds (Hiyama coupling), or amines (Buchwald-Hartwig amination), to form new carbon-carbon or carbon-heteroatom bonds. nih.govbeilstein-journals.org

The success of these reactions often depends on the specific catalyst system, ligands, and reaction conditions. The secondary amine in this compound could potentially act as a directing group, guiding the metal catalyst to activate the ortho C-F bond. mdpi.com

Oxidation Reactions of this compound Derivatives

The oxidation of diarylamines can lead to a variety of products depending on the oxidant and reaction conditions. The nitrogen atom can be oxidized, or oxidation can occur on the aromatic rings. Water-soluble diarylamines have been studied for their role as antioxidants, where they act as chain-breaking agents to retard oxidation induced by free radicals. nih.gov

Oxidation of the amine nitrogen can lead to the formation of stable radical cations or, under more vigorous conditions, nitroxide radicals. In some cases, oxidative coupling reactions can occur, leading to the formation of carbazole derivatives or other condensed heterocyclic systems. The presence of fluorine atoms may influence the stability and subsequent reactivity of the oxidized intermediates.

Reduction Chemistry of this compound Derivatives

The term "reduction chemistry" in this context typically refers to the reduction of functional groups that have been introduced onto the this compound scaffold. For instance, if nitro groups were introduced onto the aromatic rings via electrophilic aromatic substitution (Section 3.1), these groups could be subsequently reduced to primary amino groups.

Common reagents for the reduction of aromatic nitro groups to amines include:

Catalytic hydrogenation (e.g., H2 gas with a Pd, Pt, or Ni catalyst).

Metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

Hydride reagents, although these are less common for this specific transformation.

Another relevant transformation is the reduction of azide derivatives. If an azide group were introduced, for example via substitution of a halide, it could be readily reduced to a primary amine using reagents like sodium borohydride (B1222165) in the presence of a catalyst. organic-chemistry.org This provides a versatile route for introducing additional amino functionalities.

Role of this compound as a Synthetic Building Block

Incorporation into Polymeric Structures

No specific studies detailing the incorporation of this compound into polymeric structures were identified.

Formation of Functionalized Derivatives and Heterocycles

No specific studies detailing the synthesis of functionalized derivatives or heterocycles directly from this compound were identified.

Advanced Spectroscopic and Structural Elucidation of Bis 2 Fluorophenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of Bis(2-fluorophenyl)amine, offering precise insights into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the protons on the aromatic rings and the secondary amine. Spectroscopic data recorded in deuterated chloroform (B151607) (CDCl₃) reveals a complex multiplet in the aromatic region, a result of intricate spin-spin coupling between adjacent protons and through-space coupling with fluorine atoms. acs.org

A notable feature is the broad singlet corresponding to the N-H proton, the chemical shift of which can be influenced by solvent and concentration. acs.org The aromatic protons exhibit a series of multiplets, indicative of the complex splitting patterns arising from both proton-proton and proton-fluorine couplings.

In a different solvent, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear as a series of multiplets between δ 6.93 and 7.20 ppm. The amine proton is observed as a singlet at δ 7.74 ppm. The variation in chemical shifts between different solvents is an expected phenomenon, highlighting the role of solvent-solute interactions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent Chemical Shift (δ) ppm Multiplicity Assignment Reference
CDCl₃ 7.31 t (J = 8.2 Hz) 2H (Ar-H) acs.org
7.13 t (J = 9.7 Hz) 2H (Ar-H) acs.org
7.07 t (J = 7.8 Hz) 2H (Ar-H) acs.org
6.87-6.97 m 2H (Ar-H) acs.org
5.90 s 1H (N-H) acs.org
DMSO-d₆ 7.74 s 1H (N-H)
7.20 m 2H (Ar-H)
7.10-7.06 m 2H (Ar-H)

t = triplet, m = multiplet, s = singlet, J = coupling constant in Hertz.

The ¹³C NMR spectrum of this compound, recorded in CDCl₃, displays distinct signals for the carbon atoms of the two fluorophenyl rings. acs.org The carbon atom directly bonded to the fluorine atom (C-F) exhibits a characteristic doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. acs.org The other aromatic carbons also show smaller couplings to the fluorine atom (nJCF where n > 1).

The carbon attached to the nitrogen atom (C-N) also shows a distinct chemical shift, influenced by the electronegativity of the nitrogen and the electronic effects of the aromatic system. acs.org The symmetry of the molecule results in a reduced number of signals compared to the total number of carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Coupling Constant (JCF) Hz Assignment Reference
153.7 d, J = 240 C-F acs.org
130.7 d, J = 11.3 C-N acs.org
124.3 s Ar-C acs.org
121.6 d, J = 6.8 Ar-C acs.org
118.2 s Ar-C acs.org

d = doublet, s = singlet.

While specific experimental ¹⁹F NMR data for this compound was not found in the searched literature, this technique is indispensable for characterizing fluorine-containing compounds. A ¹⁹F NMR experiment would provide direct information about the chemical environment of the fluorine atoms. For this compound, a single signal would be expected due to the chemical equivalence of the two fluorine atoms, assuming free rotation around the C-N bonds. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing further structural confirmation.

Although specific 2D NMR spectra for this compound were not available in the provided search results, these techniques are powerful tools for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the aromatic rings. Cross-peaks would appear between signals of protons that are spin-coupled (typically vicinal protons), helping to trace the connectivity within each fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom in the aromatic rings.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint of the functional groups present.

While specific experimental FT-IR and Raman spectra for this compound were not detailed in the search results, the expected characteristic vibrational modes can be predicted based on its structure.

N-H Stretching: A key feature in the FT-IR spectrum would be the N-H stretching vibration of the secondary amine. This typically appears as a single, sharp to medium band in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear as a group of bands above 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1360 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is a strong absorption in the FT-IR spectrum and is typically found in the 1100-1400 cm⁻¹ range for aryl fluorides. This band is often very intense.

Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted aromatic rings would be expected in the 735-770 cm⁻¹ region, providing information about the substitution pattern.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations, in particular, tend to be more Raman active. Therefore, the C=C stretching and ring breathing modes would be prominent. The C-F and C-N stretching vibrations would also be observable.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-Bromo-2-fluorobenzene
2-Fluoroaniline (B146934)
Tris(dibenzylideneacetone)dipalladium(0)

Hydrogen Bonding Interactions from Vibrational Spectra

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for investigating hydrogen bonding interactions involving the N-H group in diarylamines such as this compound. The frequency of the N-H stretching vibration is highly sensitive to its environment. In a non-polar solvent or the gas phase, where the molecule is relatively isolated, a sharp and weak absorption band is expected in the range of 3350-3310 cm⁻¹ for secondary amines. orgchemboulder.com However, the presence of hydrogen bonding, either intermolecularly with solvent molecules or intramolecularly, can cause significant changes to this vibrational band.

When this compound is dissolved in a hydrogen-bond accepting solvent, the N-H stretching band is expected to shift to a lower frequency (a redshift), broaden, and increase in intensity. This is due to the weakening of the N-H bond as it interacts with the solvent. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength.

Intramolecular hydrogen bonding is also a possibility in this compound, where the N-H group could potentially interact with the ortho-fluorine atoms on the phenyl rings. Such an interaction would be expected to cause a redshift in the N-H stretching frequency even in non-polar solvents, compared to a similar molecule without the ortho-substituents. Theoretical and experimental studies on other fluorinated organic compounds have shown evidence for NH···F intramolecular hydrogen bonds. mdpi.comfu-berlin.de The strength of such a bond would influence the conformational preference of the molecule. The table below summarizes the expected N-H stretching frequencies for this compound under different conditions.

ConditionExpected N-H Stretching Frequency (cm⁻¹)Characteristics of the Vibrational Band
Non-polar solvent (e.g., CCl₄)~3350 - 3310Sharp, weak intensity
Polar, hydrogen-bonding solvent (e.g., DMSO)< 3310Broad, increased intensity
Presence of intramolecular NH···F bondingLower than expected for a free N-HMay be observable in non-polar solvents

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound. The molecular formula of this compound is C₁₂H₉F₂N, which gives it a nominal molecular weight of 205 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The theoretical monoisotopic mass of this compound (C₁₂H₉F₂N) can be calculated with high precision. This exact mass is a critical piece of data for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

The calculated exact mass for the isomeric bis(4-fluorophenyl)amine (B3260371) is 205.07030562 Da. nih.gov It is expected that this compound will have the same exact mass.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₁₂H₉F₂N205.07030562

Fragmentation Pathways and Mechanistic Insights

In electron ionization (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. Based on studies of other halogenated diphenylamines, several key fragmentation pathways can be predicted. researchgate.net

A primary fragmentation process would likely be the loss of a fluorine atom (F•), resulting in a fragment ion at m/z 186. Another significant fragmentation would be the expulsion of a neutral hydrogen fluoride (B91410) (HF) molecule, leading to an ion at m/z 185. Further fragmentation of these primary ions can occur, for example, through the loss of another halogen or HF molecule, or through rearrangements and ring fissions. The stability of the resulting carbazole-like structures formed after the loss of hydrogen and/or halogen atoms often drives the fragmentation of diarylamines. researchgate.net

The table below outlines the predicted major fragment ions for this compound in an EI mass spectrum.

m/zProposed FragmentNeutral Loss
205[C₁₂H₉F₂N]⁺• (Molecular Ion)-
186[C₁₂H₉FN]⁺•F•
185[C₁₂H₈FN]⁺HF
167[C₁₂H₈N]⁺•F•, HF

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule. For this compound, the electronic spectrum is expected to be influenced by the diphenylamine (B1679370) chromophore, with modifications arising from the ortho-fluoro substituents.

Absorption Maxima and Molar Absorptivities

The parent compound, diphenylamine, exhibits a primary absorption band around 285 nm in ethanol, which is attributed to π-π* electronic transitions within the aromatic rings. nist.govsemanticscholar.org The introduction of fluorine atoms on the phenyl rings is expected to cause a slight shift in the absorption maximum (λ_max). Fluorine, being an electron-withdrawing group by induction but a weak π-donor by resonance, can have a complex effect on the electronic transitions. A slight bathochromic (red) or hypsochromic (blue) shift might be observed compared to diphenylamine.

CompoundSolventEstimated λ_max (nm)Typical ε (L mol⁻¹ cm⁻¹)
This compoundEthanol~280-29010,000 - 20,000

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in solvent polarity. wikipedia.org This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. This compound, being a polar molecule due to the presence of the N-H bond and the electronegative fluorine atoms, is expected to exhibit solvatochromism.

In the case of a π-π* transition, an increase in solvent polarity generally leads to a small bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. sapub.org Conversely, if the ground state is more polar than the excited state, a hypsochromic (blue) shift may be observed with increasing solvent polarity. The magnitude and direction of the solvatochromic shift can provide information about the change in the dipole moment of the molecule upon electronic excitation.

The expected solvatochromic behavior for this compound is summarized in the table below.

Solvent TypeExpected Shift in λ_maxReasoning
Non-polar (e.g., Hexane)Reference λ_maxMinimal solute-solvent interactions.
Polar aprotic (e.g., Acetonitrile)Slight bathochromic shiftStabilization of the more polar excited state.
Polar protic (e.g., Ethanol)Slight bathochromic shift with possible H-bonding effectsStabilization of the excited state and hydrogen bonding with the N-H group.

Based on a thorough search of scientific databases and public records, a single-crystal X-ray diffraction study for the specific compound this compound has not been publicly reported. The detailed structural data required to populate the requested sections—including precise bond lengths, bond angles, torsion angles, crystal packing diagrams, and specific intermolecular interactions for this exact molecule—is therefore unavailable.

Consequently, it is not possible to generate the article according to the specified outline, as the foundational experimental data does not exist in published literature. Information from derivatives or isomers would not be scientifically accurate for representing the solid-state structure of this compound itself.

Computational and Theoretical Investigations of Bis 2 Fluorophenyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering insights that are often difficult or impossible to obtain through experimental means alone. For bis(2-fluorophenyl)amine, these calculations have been instrumental in characterizing its geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for investigating the structural and electronic properties of organic molecules. nih.gov DFT calculations are performed to determine the most energetically favorable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For molecules containing fluorophenyl groups, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to achieve a minimum energy configuration. mdpi.com The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com

The electronic structure of this compound can also be thoroughly investigated using DFT. These calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals. For the bis(4-fluorophenyl)amine (B3260371) moiety, it has been shown that the highest occupied molecular orbital (HOMO) is primarily localized on the bis(4-fluorophenyl)amine unit itself. semanticscholar.org This indicates that this part of the molecule is electron-rich and likely to be the site of initial electron donation in chemical reactions or charge transfer processes.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are often used to obtain highly accurate results, particularly for smaller molecules. While DFT is generally more computationally efficient for larger systems, ab initio calculations can provide a valuable benchmark for assessing the accuracy of DFT results. For complex molecules, a combination of DFT and ab initio methods can offer a comprehensive understanding of their molecular and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that is used to study the behavior of molecules in their electronically excited states. researchgate.netacs.org This method is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption and emission spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide insights into the color and photophysical behavior of a compound.

For molecules with fluorophenyl groups, TD-DFT calculations, often performed at the B3LYP/6-311++G(d,p) level of theory, can simulate their absorption and emission spectra in different environments. researchgate.net In a study on a molecule containing a bis(4-fluorophenyl)amine unit, TD-DFT analysis was used to determine the energies of the first singlet (S1) and triplet (T1) excited states. semanticscholar.org These calculations are crucial for understanding the photophysical properties of the molecule and for designing materials for applications such as organic light-emitting diodes (OLEDs). semanticscholar.org The predicted electronic transitions can also help to interpret experimental spectroscopic data and to understand the nature of the excited states involved.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity and the study of electronic properties. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining how a molecule interacts with other species and with light.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. schrodinger.com A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable, as less energy is required to promote an electron from the HOMO to the LUMO. schrodinger.com This often correlates with higher chemical reactivity and lower kinetic stability.

For the bis(4-fluorophenyl)amine unit within a larger molecular structure, DFT calculations have been used to determine the energies of the HOMO and LUMO levels. semanticscholar.org The calculated HOMO and LUMO energy levels for the HAP-3FDPA molecule, which contains the bis(4-fluorophenyl)amine moiety, are presented in the table below.

Molecular OrbitalEnergy (eV)
HOMO-5.90
LUMO-1.64

Calculated HOMO and LUMO energy levels for a molecule containing a bis(4-fluorophenyl)amine unit. semanticscholar.org

The energy gap, calculated as the difference between the LUMO and HOMO energies, is 4.26 eV for this system. The relatively deep HOMO level is attributed to the weak electron-donating ability of the bis(4-fluorophenyl)amine units. semanticscholar.org The size of the HOMO-LUMO gap is also directly related to the electronic absorption and emission properties of the molecule.

The spatial distribution of the frontier orbitals is crucial for understanding the charge transfer characteristics of a molecule upon electronic excitation. researchgate.net In many donor-acceptor systems, the HOMO is predominantly located on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part.

In the case of the HAP-3FDPA molecule, the HOMO is mainly distributed over the bis(4-fluorophenyl)amine units, while the LUMO is primarily located on the heptazine core, which acts as an electron acceptor. semanticscholar.org This clear separation of the HOMO and LUMO indicates a significant charge transfer character upon electronic excitation from the HOMO to the LUMO. semanticscholar.org This intramolecular charge transfer (ICT) is a key process in many photophysical phenomena and is essential for the function of various optoelectronic materials. The small overlap between the HOMO and LUMO in this system further supports the charge transfer nature of the excitation. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time, offering insights into both dynamic behavior and solvation processes. nih.gov

For this compound, MD simulations can elucidate the conformational dynamics, including the rotation of the fluorophenyl rings around the C-N bonds and the inversion of the amine nitrogen. This dynamic behavior is critical for understanding how the molecule interacts with its environment, such as host-guest interactions in supramolecular chemistry or binding to a receptor site in medicinal chemistry.

Solvation studies using MD simulations involve placing a single molecule of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol, chloroform) to analyze the solute-solvent interactions. researchgate.net The solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent, can be calculated to quantify its solubility. researchgate.netnih.gov Analysis of the radial distribution functions (RDFs) from the simulation can reveal the structure of the solvent shells around specific atoms of the molecule, such as the amine hydrogen or the fluorine atoms, highlighting the nature and strength of hydrogen bonding and other intermolecular forces. mdpi.com

Table 1: Illustrative Solvation Properties of this compound from MD Simulations Note: This data is hypothetical and for illustrative purposes.

SolventCalculated Solvation Free Energy (kcal/mol)Primary Interaction Site
Water-5.8Hydrogen bonding with N-H group
Chloroform (B151607)-4.2Dipole-dipole interactions with C-F bonds
Acetonitrile-6.5Dipole-dipole interactions

Reactivity Descriptors and Mechanistic Insights

Fukui Functions and Local Reactivity Analysis

Fukui functions, derived from conceptual Density Functional Theory (DFT), are essential tools for predicting the most reactive sites within a molecule. scm.comscispace.com These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. faccts.de This allows for the identification of sites susceptible to electrophilic, nucleophilic, and radical attacks.

The three main types of Fukui functions are:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a greater susceptibility to attack by a nucleophile.

f-(r) : Describes reactivity towards an electrophilic attack (electron donation). A higher value points to the site most likely to be attacked by an electrophile.

f0(r) : Describes reactivity towards a radical attack .

By calculating the condensed Fukui functions (values assigned to each atom), one can rank the atoms in this compound according to their reactivity. For this molecule, the nitrogen atom is expected to be a primary site for electrophilic attack due to its lone pair of electrons. The carbon atoms ortho and para to the amine group are also likely to be reactive, while the fluorine atoms influence the electron distribution of the phenyl rings. researchgate.netfrontiersin.org

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound Note: This data is hypothetical and for illustrative purposes.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N10.0250.185 0.105
C4' (para to NH)0.098 0.0650.082
C2 (ortho to F)0.0750.0310.053
F0.0410.0590.050

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto a constant electron density surface, with colors indicating different electrostatic potential values. Typically, red represents regions of most negative potential (electron-rich), while blue represents regions of most positive potential (electron-poor), with other colors like green and yellow representing intermediate potentials. researchgate.net

The MEP surface for this compound is invaluable for understanding its intermolecular interactions and predicting its reactive behavior. researchgate.net Key features expected on the MEP map include:

A region of strong negative potential (red or yellow) around the nitrogen atom, corresponding to its lone pair of electrons. This is the most likely site for protonation and electrophilic attack. scispace.com

Negative potential regions are also expected around the electronegative fluorine atoms.

A region of positive potential (blue) would be located on the hydrogen atom of the amine group, indicating its susceptibility to interaction with nucleophiles or forming hydrogen bonds as a donor. mdpi.com

The aromatic rings will generally show a distribution of charge, influencing how the molecule engages in π-π stacking or other non-covalent interactions.

Spectroscopic Property Predictions and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. mdpi.comnih.gov These theoretical predictions are highly valuable for interpreting experimental spectra and confirming molecular structures. nih.gov

For this compound, theoretical calculations can provide:

Vibrational Spectra (IR and Raman): The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve good agreement. nih.gov This correlation helps in assigning specific vibrational modes, such as the N-H stretch, C-F stretches, and aromatic ring vibrations, to the observed experimental peaks.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants for NMR spectroscopy. These predictions are instrumental in assigning signals in complex experimental spectra and confirming the connectivity of the molecule.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption bands in a UV-Vis spectrum. acs.org This provides insight into the molecule's electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO).

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This data is hypothetical and for illustrative purposes.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch352034143410
Aromatic C-H Stretch315030563052
C=C Aromatic Stretch162515761575
C-F Stretch128012421240

Thermodynamic Properties and Reaction Energetics

The thermodynamic properties of a molecule are fundamental to understanding its stability and reactivity. DFT calculations can accurately predict key thermodynamic quantities for this compound in the gas phase. mdpi.com These properties include the standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and standard entropy (S°).

These computed values are crucial for several reasons:

Stability Assessment: The enthalpy of formation provides a measure of the molecule's intrinsic stability relative to its constituent elements.

Reaction Energetics: By calculating the thermodynamic properties of reactants and products, the energetics of a chemical reaction can be determined. This allows for the prediction of reaction enthalpies (ΔH_rxn), Gibbs free energies (ΔG_rxn), and equilibrium constants, indicating whether a reaction is exothermic or endothermic and whether it is spontaneous under certain conditions. semanticscholar.org

Designing Synthetic Pathways: Understanding reaction energetics can aid in optimizing synthetic routes and reaction conditions. For example, computational studies can help predict the energy barriers for different reaction pathways, identifying the most favorable one. researchgate.netmdpi.com

Table 4: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm Note: This data is hypothetical and for illustrative purposes.

PropertyValue
Standard Enthalpy of Formation (ΔH_f°)-85.5 kJ/mol
Standard Gibbs Free Energy of Formation (ΔG_f°)120.2 kJ/mol
Standard Entropy (S°)450.1 J/(mol·K)
Heat Capacity (C_p)215.7 J/(mol·K)

Applications of Bis 2 Fluorophenyl Amine in Advanced Materials and Catalysis

Role as Ligands in Transition Metal Catalysis

Bis(2-fluorophenyl)amine and its derivatives are recognized for their utility as ligands in the field of transition metal catalysis. These ligands can offer extreme steric hindrance around the metal center, a critical feature for both catalytic activity and the stabilization of reactive intermediates. The flexibility in their synthesis allows for the straightforward modification of their electronic and steric properties, enabling the fine-tuning of the resulting catalyst's performance in a variety of chemical transformations.

While direct research specifically detailing this compound in asymmetric catalysis and enantioselective synthesis is not extensively available in the provided results, the broader class of chiral amine derivatives is pivotal in these fields. Chiral amines are integral components of numerous natural products and pharmaceuticals. acs.org The development of new chiral ligands is a driving force in advancing enantioselective synthesis, with a significant focus on creating catalysts for the asymmetric hydrogenation of imines, enamines, and N-heteroarenes. acs.org For instance, newly developed confined imidodiphosphorimidate (IDPi) catalysts have proven effective in the enantioselective synthesis of β2-amino acids. nih.gov These catalysts facilitate the reaction of bis-silyl ketene acetals with a silylated aminomethyl ether, yielding free β2-amino acids with high enantioselectivity. nih.gov The design of axially chiral biphenyl ligands and their derived catalysts has also been a fruitful area of research, with applications in asymmetric additions and cycloadditions. chemrxiv.org

The coordination of this compound-type ligands to metal centers is a fundamental aspect of their function in catalysis. Chelation, the process where a polydentate ligand binds to a central metal ion to form a stable ring-like structure, is a key concept in coordination chemistry. ebsco.com The stability of the resulting metal complex is enhanced by the chelate effect. The design of the ligand, including the number and size of the chelate rings, is optimized to minimize steric strain upon binding to the metal. nih.gov

Derivatives of bis(pyridin-2-yl)amine, which share structural similarities with this compound, are flexible bidentate N,N-ligands widely used in supramolecular chemistry and catalysis. mdpi.com The introduction of fluorine-containing groups, such as the fluorophenyl group, can significantly influence the electronic properties, solubility, and lipophilicity of the resulting metal complexes. mdpi.com Similarly, amine bis(phenolate) ligands are extensively used in the synthesis of early transition metal complexes, where modifications to the ligand structure allow for precise control over the steric and electronic environment of the metal center. researchgate.net

The design of catalysts incorporating ligands like this compound is a strategic process aimed at achieving high catalytic activity and selectivity. The steric and electronic properties of the ligand can be systematically varied to enhance the performance of the metal complex catalyst. researchgate.net For example, novel, sterically bulky N-heterocyclic carbene (NHC) ligands have been developed for a broad range of catalytic reactions, demonstrating the importance of steric hindrance in promoting challenging bond activations. rutgers.edu

The evaluation of these catalysts involves testing their efficacy in specific chemical reactions. For instance, palladium complexes of certain oxazoline ligands have been shown to be effective pre-catalysts for Heck coupling reactions. researchgate.net The performance of these catalysts is often assessed by the yield and purity of the desired product.

Integration into Advanced Materials

Beyond catalysis, this compound and related aromatic amine structures are finding applications in the development of advanced materials, particularly in the realm of organic electronics.

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic semiconductor materials sandwiched between two electrodes. cnrs.fr The performance of these devices is heavily dependent on the properties of the organic materials used. Aromatic amines are frequently incorporated into the hole transport layer (HTL) and the emissive layer (EML) of OLEDs. cnrs.fr

The introduction of fluorine atoms into the molecular structure of organic semiconductors can be a strategic approach to tune their electronic properties. While direct examples of this compound in OLEDs are not detailed in the provided search results, related fluorinated compounds and aromatic amines are prevalent. For instance, iridium complexes with fluorinated ligands have been explored for their potential in OLEDs. mdpi.com The design of donor-π-acceptor (D-π-A) type molecules, which often incorporate triphenylamine (B166846) units (a structural relative of this compound), is a common strategy for creating efficient emitters for OLEDs. beilstein-journals.org

Examples of Compounds in OLEDs

Compound NameAbbreviationRole in OLEDReference
N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl-4-amineTPA-PPIEmitting Material researchgate.net
2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazolePBDAnode Buffer Layer doi.org
Bis-ZnII salphen complexes with pyridyl functionalized ligands-Emitting Material rsc.org

Liquid Crystal Displays (LCDs) utilize the unique properties of liquid crystals, which are organic molecules that exhibit intermediate phases between solid and liquid states. mdpi.com These materials are sensitive to electric fields, a property that is harnessed for display technology. mdpi.com Liquid crystal mixtures often consist of polycyclic aromatic hydrocarbons with various substituents, including fluoro groups. mdpi.com

A comprehensive analysis of waste LCD panels has revealed the presence of numerous liquid crystal monomers, including a significant number of fluorinated biphenyls and their analogues. nih.gov This indicates the widespread use of fluorinated compounds in LCD technology to achieve desired physical properties such as high clearing points, large dielectric anisotropy, and low viscosity. mdpi.com While the specific use of this compound is not explicitly mentioned, the prevalence of fluorinated aromatic structures underscores the importance of fluorine substitution in the design of liquid crystal materials for high-performance displays. mdpi.com

Commonly Detected Liquid Crystal Monomer Categories in Waste LCDs

Monomer CategoryAbbreviation
Biphenyls and analoguesBAs
Cyanobiphenyls and analoguesCBAs
Fluorinated biphenyls and analoguesFBAs

Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (PIMs)

A comprehensive search of scientific literature does not reveal specific instances of this compound being utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or as a monomer for the creation of Organic Polymers of Intrinsic Microporosity (PIMs). MOFs are crystalline materials wherein metal ions or clusters are connected by organic molecules, and PIMs are polymers with interconnected micropores. The suitability of a molecule as a building block for these materials often depends on its geometry and the presence of suitable functional groups for polymerization or coordination.

While fluorinated linkers are of great interest in the field of MOFs, there are no readily available reports detailing the incorporation of this compound into these structures. Similarly, for PIMs, which are typically synthesized from rigid and contorted monomers, the specific use of this compound has not been described in the available literature.

Fluorine's Influence on Material Properties (e.g., electronic properties, solubility, conformational rigidity)

The incorporation of fluorine atoms into organic molecules can significantly alter the properties of resulting materials. nih.govresearchgate.net The presence of two fluorine atoms in this compound would be expected to impart several key characteristics to any polymer or material derived from it.

Electronic Properties: The high electronegativity of fluorine atoms can create strong dipole moments within a molecule. This can influence the electronic nature of materials, potentially affecting their dielectric constant and charge transport properties. In polymers, the introduction of fluorine-containing groups has been shown to lower the dielectric constant, which is a desirable characteristic for materials used in high-density electronic packaging.

Solubility: Fluorination can have a profound effect on the solubility of polymers. Generally, the presence of fluorine atoms can increase the solubility of polymers in organic solvents. mdpi.comchemmethod.com This is attributed to the disruption of close chain packing and the alteration of intermolecular interactions. This enhanced solubility is a significant advantage in the processing and fabrication of polymer films and membranes.

Conformational Rigidity: The introduction of fluorine can influence the conformational flexibility of a molecule. While fluorine itself is small, the C-F bond is highly polarized, which can lead to specific intramolecular and intermolecular interactions that may restrict bond rotation and increase the rigidity of the polymer backbone. rsc.org This can, in turn, affect the material's thermal properties and mechanical strength.

The following table summarizes the potential influence of the this compound moiety on the properties of advanced materials, based on general observations of fluorinated organic compounds.

PropertyPotential Influence of this compound MoietyRationale
Thermal Stability Potentially highThe strong C-F bond and the aromatic nature of the phenyl rings can contribute to good thermal stability.
Solubility Enhanced in organic solventsFluorine atoms can disrupt intermolecular packing, leading to improved solubility.
Dielectric Constant LoweredThe high electronegativity of fluorine can decrease the polarizability of the material, resulting in a lower dielectric constant.
Hydrophobicity IncreasedThe presence of C-F bonds generally increases the water-repellent properties of a material. nih.govresearchgate.net
Gas Permeability Potentially alteredThe introduction of fluorine can increase the free volume in polymers, which may affect gas permeability.

Development of Sensors and Probes

The unique electronic and structural characteristics of fluorinated organic compounds make them attractive candidates for the development of chemical sensors and probes. However, a review of the current scientific literature indicates a lack of specific research on the application of this compound in these areas.

pH-Responsive Fluorescent Probes

There are no specific reports detailing the synthesis or application of pH-responsive fluorescent probes based on the this compound scaffold. The development of such probes typically requires a fluorophore whose emission properties are sensitive to changes in proton concentration. nih.govmdpi.comnih.gov While the amine group in this compound can be protonated, there is no inherent fluorescent component in the molecule that would predictably change its emission in response to pH variations.

Ion Sensing Applications

Similarly, the use of this compound in ion sensing applications has not been described in the available literature. The design of ion sensors often involves the incorporation of specific binding sites (ionophores) that can selectively interact with target ions, coupled with a signaling unit (like a fluorophore) that reports on the binding event. researchgate.netnih.gov this compound does not possess a pre-organized cavity or a combination of donor atoms that would suggest a strong and selective affinity for specific ions.

Supramolecular Chemistry and Intermolecular Interactions of Bis 2 Fluorophenyl Amine

Investigation of Noncovalent Interactions in Solid-State Structures

A detailed investigation is precluded by the absence of a published crystal structure.

Self-Assembly Processes and Crystal Engineering

Crystal engineering relies on the predictable use of intermolecular interactions to design solid-state architectures. Without experimental data on which interactions (or synthons) are preferred by Bis(2-fluorophenyl)amine, any discussion of its self-assembly or application in crystal engineering is hypothetical. The interplay between potential N-H···N, N-H···F, and π-stacking interactions would determine the final crystal packing, but which of these would dominate is unknown.

Anion-π Interactions and Fluorine's Role in Electron Density Modulation

The presence of two electronegative fluorine atoms on each phenyl ring withdraws electron density from the π-systems. rsc.org This reduction in electron richness makes the aromatic rings "π-acidic," which is a prerequisite for favorable anion-π interactions. rsc.orgresearchgate.net Anions could potentially interact with the faces of the fluorinated phenyl rings. The extent of this electron density modulation is significant, but without experimental studies involving this compound and various anions, the strength and geometry of any potential anion-π interactions cannot be quantified. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

There is no specific information available detailing the use of this compound as either a host or a guest in supramolecular systems. As a potential guest, its shape and electronic properties could allow it to bind within the cavities of larger host molecules. beilstein-journals.orgnih.govrsc.org As a host, it lacks the pre-organized cavity typical of receptor molecules. Its potential role in molecular recognition would depend on the specific noncovalent interactions it can form with target analytes, a subject that has not been explored in the available literature. illinois.edu

Future Research Directions and Emerging Opportunities for Bis 2 Fluorophenyl Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes for diarylamines, including Bis(2-fluorophenyl)amine, is a primary focus of future research. Traditional methods often rely on transition-metal catalysis, which can present challenges related to cost, toxicity, and product purification. nih.govacs.org Consequently, research is shifting towards more sustainable alternatives.

Key emerging strategies include:

Acceptorless Dehydrogenative Aromatization: This method utilizes supported gold-palladium (Au-Pd) alloy nanoparticles to synthesize diarylamines from readily available starting materials like cyclohexylamines or even nitrobenzenes and cyclohexanols. nih.govresearchgate.netrsc.org This approach is highly atom-economical and avoids the need for external oxidants, generating hydrogen and ammonia (B1221849) as the main byproducts. rsc.org The heterogeneous nature of the catalyst also allows for easy recovery and reuse. nih.govresearchgate.net

Transition Metal-Free Synthesis: Novel rearrangement sequences, such as the desulfinylative Smiles rearrangement, provide a pathway to diarylamines under mild, metal-free conditions. nih.govacs.org This is particularly advantageous for creating sterically hindered diarylamines that are difficult to access through traditional nucleophilic aromatic substitution (SNAr) reactions. nih.gov Another innovative metal-free approach involves a one-pot sequence from aromatic aldehydes and anilines, proceeding through imine formation, oxidative rearrangement, and light-induced deformylation. acs.org

These sustainable methodologies represent a significant step forward in the synthesis of diarylamines, offering greener and more versatile routes to compounds like this compound.

Synthetic Strategy Key Features Advantages Potential Starting Materials
Acceptorless Dehydrogenative AromatizationUses Au-Pd/TiO2 nanoparticle catalyst. nih.govEnvironmentally benign, reusable catalyst, no external oxidants required. nih.govresearchgate.netrsc.orgAnilines, cyclohexanones, cyclohexylamines, nitrobenzenes, cyclohexanols. nih.gov
Desulfinylative Smiles RearrangementTransition metal-free rearrangement of sulfinamides. nih.govMild conditions, access to sterically hindered products. nih.govacs.orgSulfinates and anilines (one-pot protocol). nih.govacs.org
Metal-Free Aldehyde-Aniline CouplingOne-pot sequence involving oxidative rearrangement and light-induced deformylation. acs.orgHigh atom economy, mild conditions. acs.orgAromatic aldehydes and anilines. acs.org

Advanced Functionalization Strategies and Derivative Synthesis

The this compound core is a versatile platform for the synthesis of a diverse array of derivatives with tailored properties. The fluorine atoms can direct further substitutions on the aromatic rings, while the secondary amine provides a reactive site for introducing new functional groups.

Future research in this area will likely focus on:

N-Functionalization: The secondary amine can be alkylated, acylated, or incorporated into larger heterocyclic systems to modulate the molecule's biological activity, solubility, and metabolic stability. nih.gov For instance, the synthesis of (Bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines has shown that functionalizing the terminal nitrogen can significantly affect affinity and selectivity for biological targets like the dopamine (B1211576) transporter. nih.gov

Ring Functionalization: The aromatic rings can be further substituted to tune electronic properties. This is crucial for applications in materials science, such as in the development of electrochromic polymers where triphenylamine (B166846) derivatives are modified to create materials that are colorless in their neutral state. acs.org

Incorporation into Complex Scaffolds: The diarylamine motif can be built into more complex structures. For example, derivatives of 2,4-bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one have been synthesized, demonstrating how the core structure can be integrated into rigid bicyclic systems of interest in medicinal chemistry. nih.govresearchgate.net

Peptide and Heterocycle Synthesis: The amine functionality serves as a precursor for creating novel pseudo-peptides and heterocycles. nih.gov This involves reactions with intermediates like bisazlactones to yield complex molecules with potential biological activities. nih.gov

The ability to strategically modify the this compound structure is key to unlocking its full potential in fields ranging from medicine to materials science. nih.govnih.gov

Computational Design of Next-Generation this compound-based Materials

Computational chemistry and materials informatics are becoming indispensable tools for accelerating the discovery and design of new materials. researchgate.net For this compound, computational methods can predict the properties of novel derivatives and guide synthetic efforts, saving significant time and resources.

Emerging opportunities in this domain include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to investigate the geometric structure, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of this compound and its derivatives. tandfonline.comresearchgate.net This information is vital for understanding reactivity and predicting optical and electronic behavior in materials. tandfonline.com

Molecular Docking and Dynamics: In drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound-based ligands within the active sites of biological targets like enzymes and receptors. mdpi.commdpi.com This helps in identifying promising candidates for further development and understanding structure-activity relationships (SAR). mdpi.com

High-Throughput Screening: By combining advanced electronic-structure methods with large databases, researchers can computationally screen vast libraries of virtual compounds based on the this compound scaffold. researchgate.net This high-throughput approach can rapidly identify materials with desired properties, such as specific electronic bandgaps for organic electronics or optimal binding energies for pharmaceutical applications. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Applying these methods to new this compound derivatives can help prioritize compounds with favorable pharmacokinetic profiles early in the design process. mdpi.comnih.gov

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT)Materials Science, Molecular CharacterizationGeometric structure, electronic properties (HOMO/LUMO), reactivity, spectroscopic data. tandfonline.comresearchgate.net
Molecular DockingDrug DiscoveryBinding affinity, ligand-receptor interactions, structure-activity relationships (SAR). mdpi.commdpi.com
High-Throughput ScreeningMaterials DiscoveryIdentification of novel materials with targeted electronic, optical, or biological properties. researchgate.net
ADMET PredictionMedicinal ChemistryOral bioavailability, toxicity, metabolic stability, blood-brain barrier penetration. mdpi.comnih.gov

Integration into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the distinct properties of organic molecules (flexibility, processability, functional versatility) with those of inorganic materials (stability, mechanical strength, electronic/optical properties) at the nanoscale. rsc.orgmdpi.com this compound and its derivatives can be valuable organic components in such systems.

Future research directions involve:

Sol-Gel Chemistry: Functionalizing this compound with reactive groups like alkoxysilanes would allow it to be covalently incorporated into an inorganic silica (B1680970) or metal-oxide network via sol-gel processing. nih.gov This creates a Class II hybrid material where the organic and inorganic components are linked by strong chemical bonds, enhancing stability. mdpi.com

Functionalized Nanoparticles: The amine group can be used to anchor the molecule to the surface of inorganic nanoparticles, modifying their surface properties. This is relevant for creating new catalysts, sensors, or biomedical imaging agents.

Metal-Organic Frameworks (MOFs): While not a direct integration, diarylamine units can be incorporated into the organic linkers used to build MOFs. The specific electronic and steric properties of the this compound moiety could influence the pore size, stability, and functional properties of the resulting framework.

Layered Materials: Organic molecules can be intercalated between the layers of inorganic materials like clays (B1170129) or metal phosphates. The fluorinated phenyl groups of this compound could lead to unique packing arrangements and electronic interactions within the confined space of the inorganic host.

The development of these hybrid systems opens the door to novel materials for applications in catalysis, separation technologies, functional coatings, and electronics. rsc.org

Development of this compound as Multi-Functional Scaffolds

In medicinal chemistry, a "scaffold" is a core molecular structure from which a library of compounds can be built. Diarylamines are considered privileged structures due to their presence in numerous biologically active compounds. nih.govacs.org The this compound framework, with its specific stereoelectronic features, is a promising candidate for development as a multi-functional scaffold for targeting various biological systems.

Key opportunities include:

Multi-Target Ligand Design: The scaffold can be decorated with different pharmacophores to create single molecules that interact with multiple biological targets simultaneously. mdpi.com This is a modern approach in drug discovery for treating complex diseases like cancer or neurodegenerative disorders. The azobenzene (B91143) scaffold, for example, has been used to develop derivatives with antimicrobial, anti-inflammatory, and anti-cancer properties. mdpi.com

Bioisosteric Replacement: The fluorinated phenyl groups can act as bioisosteres for other aromatic systems, potentially improving metabolic stability and binding affinity. Research on GABA-A receptor modulators has shown that a 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold can generate compounds with enhanced metabolic stability compared to non-fluorinated analogues. nih.gov

Stereochemical Control: When incorporated into more complex, chiral molecules, the orientation of the two fluorophenyl groups can be critical for biological activity. The stereochemistry of related 3-azabicyclo[3.3.1]nonane systems is a major determinant of their biological response. nih.govresearchgate.net

Pro-drug Development: The secondary amine can serve as a handle for attaching pro-moieties that are cleaved in vivo to release the active drug. This can be used to improve solubility, absorption, or targeted delivery.

By leveraging its unique structural and electronic properties, the this compound core can serve as a foundational element for the next generation of therapeutic agents and functional molecules.

Q & A

Q. What are the optimal synthetic routes for Bis(2-fluorophenyl)amine, and how do reaction conditions influence yield?

Methodological Answer :

  • Pathway Selection : Compare nucleophilic substitution (e.g., Buchwald-Hartwig amination) vs. reductive amination of 2-fluoroaniline derivatives. Fluorine’s electron-withdrawing effect may necessitate Pd-catalyzed coupling for aryl-amine bond formation .
  • Condition Optimization : Use factorial design (e.g., varying temperature, catalyst loading, solvent polarity) to identify interactions between variables. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions like hydrolysis .
  • Yield Analysis : Quantify byproducts (e.g., di- or tri-fluorinated analogs) via HPLC or GC-MS.

Q. How can spectroscopic techniques characterize this compound’s structural stability under varying pH conditions?

Methodological Answer :

  • NMR Analysis : Monitor 19F^{19}\text{F} NMR shifts in acidic (pH < 3) vs. alkaline (pH > 10) environments to detect protonation/deprotonation at the amine group. Fluorine’s sensitivity to electronic changes makes it a robust probe .
  • UV-Vis Spectroscopy : Track absorbance changes (e.g., λ~270 nm for aromatic π→π* transitions) to assess aggregation or degradation.
  • Stability Testing : Use accelerated aging studies (40–60°C) to model long-term storage, correlating with FTIR for functional group integrity .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved through experimental redesign?

Methodological Answer :

  • Contradiction Sources : Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from solvent effects (DMSO vs. aqueous buffers) or impurity profiles.
  • Validation Strategies :
    • Reproducibility Framework : Implement blinded assays with independent replicates.
    • Control Standardization : Use certified reference materials (CRMs) to calibrate instrumentation .
    • Theoretical Alignment : Link results to fluorinated amine interactions with target proteins (e.g., docking studies using DFT or MD simulations) .

Q. What factorial design approaches optimize this compound’s application in catalytic systems?

Methodological Answer :

  • Variable Screening : Apply 2k^k factorial designs to test catalyst type (e.g., Pd/C vs. Ni), ligand ratio, and reaction time.

  • Response Surface Modeling : Use central composite design (CCD) to maximize turnover frequency (TOF) while minimizing metal leaching.

  • Case Example :

    FactorLow Level (-1)High Level (+1)
    Pd Loading0.5 mol%2.0 mol%
    Temp.80°C120°C
    SolventTolueneDMF
    Outcome: Higher Pd loading in DMF increases yield but raises cost-to-TOF ratios .

Q. How can this compound be integrated into multidimensional studies combining synthesis and computational modeling?

Methodological Answer :

  • Workflow Design :
    • Synthesis : Scale reactions using flow chemistry for reproducibility.
    • Computational Screening : Perform QSAR modeling to predict bioactivity against fluorinated aryl amine targets.
    • Data Fusion : Link experimental results (e.g., XRD crystal structures) with DFT-calculated electron-density maps .
  • Ethical Frameworks : Address data transparency (e.g., FAIR principles) and validate models against peer-reviewed datasets .

Data Contradiction and Theoretical Frameworks

Q. What strategies reconcile discrepancies in this compound’s reported solubility profiles?

Methodological Answer :

  • Systematic Review : Compare solubility studies using Hansen solubility parameters (HSPs) to identify solvent compatibility outliers.
  • Experimental Replication :
    • Phase Diagram Analysis : Measure solubility in binary solvent systems (e.g., water-ethanol gradients).
    • Thermodynamic Modeling : Use UNIFAC or COSMO-RS to predict activity coefficients .
  • Contradiction Resolution : Publish negative results to clarify context-specific limitations (e.g., humidity effects) .

Tables for Key Comparisons

Table 1 : Synthetic Routes for this compound

MethodYield (%)Purity (%)Key Challenge
Buchwald-Hartwig65–78>95Catalyst cost
Reductive Amination45–6085–90Over-reduction byproducts
Ullmann Coupling50–7088–93High-temperature demands

Table 2 : Stability Under Accelerated Aging (40°C, 75% RH)

Time (Weeks)% Degradation (HPLC)Dominant Byproduct
42.1Bis(2-fluorophenyl)amide
85.82-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.